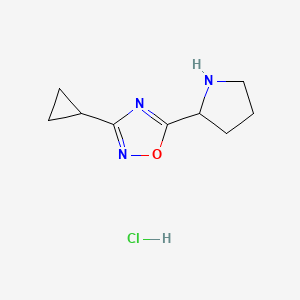
3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
描述
3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a useful research compound. Its molecular formula is C9H14ClN3O and its molecular weight is 215.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on anticancer properties, mechanism of action, and relevant case studies.
- Molecular Formula : C9H13N3O
- Molecular Weight : 179.22 g/mol
- CAS Number : CB61727883
Biological Activity Overview
The biological activities of this compound have been primarily studied in the context of its anticancer properties. This compound has shown promise in various assays targeting different cancer cell lines.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit potent anticancer effects. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis and inhibit the growth of cancer cells.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 (breast cancer) | 0.2757 | |
| 3-Cyclopropyl derivatives | PC3 (prostate cancer) | 0.4178 | |
| Other oxadiazole derivatives | A549 (lung cancer) | 0.010 |
The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation.
The biological activity of this compound is linked to its ability to modulate various cellular pathways:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.
- Cell Cycle Arrest : It effectively halts the cell cycle in the S phase in specific cancer cell lines, preventing further proliferation.
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as EGFR and Src, which are critical in cancer progression.
Case Studies
Several studies have explored the efficacy of this compound:
- Study on MCF7 Cells : A recent study demonstrated that this compound significantly reduced cell viability in MCF7 cells with an IC50 value of approximately 0.2757 µM. This indicates a strong potential for further development as an anticancer agent .
- Comparative Analysis with Standard Drugs : In comparative studies against established anticancer drugs like doxorubicin and erlotinib, derivatives of oxadiazoles showed enhanced potency and lower IC50 values, suggesting they may serve as effective alternatives or adjuncts in cancer therapy .
科学研究应用
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that oxadiazole derivatives possess antimicrobial properties. Studies have shown that 3-cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases .
- Anticancer Potential : Some oxadiazole derivatives have been reported to inhibit cancer cell proliferation. The specific mechanism of action for this compound is under investigation, but its structural features may allow it to interact with cancer-related targets .
Neuroscience
Research has explored the potential neuroprotective effects of this compound. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems .
Case Studies
属性
IUPAC Name |
3-cyclopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-2-7(10-5-1)9-11-8(12-13-9)6-3-4-6;/h6-7,10H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRQNJBEPNAJCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















